molecular formula C11H15NO4 B8429584 2-Ethoxymethoxy-4,5-methylenedioxybenzylamine

2-Ethoxymethoxy-4,5-methylenedioxybenzylamine

Cat. No.: B8429584
M. Wt: 225.24 g/mol
InChI Key: UXZLKRSBQORHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxymethoxy-4,5-methylenedioxybenzylamine is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

[6-(ethoxymethoxy)-1,3-benzodioxol-5-yl]methanamine

InChI

InChI=1S/C11H15NO4/c1-2-13-6-14-9-4-11-10(15-7-16-11)3-8(9)5-12/h3-4H,2,5-7,12H2,1H3

InChI Key

UXZLKRSBQORHBM-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC2=C(C=C1CN)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Ethoxymethoxy-4,5-methylenedioxybenzyl)phthalimide (1.70 g, 4.77 mmol) was treated with 0.5 mL (16 mmol) hydrazine in 90 mL refluxing ethanol for three hr. The reaction mixture was cooled and the phthalhydrazide was removed by filtration and washed three times with ethyl ether. The organic solutions were combined and evaporated to dryness on a rotary evaporator to yield a residue, which was taken up in dichloromethane. The organic solution was washed three times with 10% sodium hydroxide and the combined aqueous solutions were back-extracted with dichloromethane two times. The combined organic solutions were washed with brine and dried over sodium sulfate/potassium carbonate. Evaporation of the solvent gave of 2-ethoxymethoxy-4,5-methylenedioxybenzylamine as a slightly yellow liquid (0.98 g, 92% yield) that solidified upon standing. IR: 3298 cm-1. 1HNMR (200 MHz): δ 6.77 (1H, s); 6.75 (1H, s); 5.91 (2H, s); 5.18 (2H, s); 3.74 (2H, q, J=7.1 Hz); 3.73 (2H, s); 1.45 (2H, br s); and 1.24 ppm 3H, t,J=7.1 Hz).
Name
N-(2-Ethoxymethoxy-4,5-methylenedioxybenzyl)phthalimide
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

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